molecular formula C16H20N2O3 B12884519 N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57067-86-4

N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Cat. No.: B12884519
CAS No.: 57067-86-4
M. Wt: 288.34 g/mol
InChI Key: ZLWIPROGVGJKII-UHFFFAOYSA-N
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Description

N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a butyl group, a methoxy group, and a methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce primary or secondary amines .

Scientific Research Applications

N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .

Properties

CAS No.

57067-86-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-8-6-7-9-14(13)20-3/h6-9,11H,4-5,10H2,1-3H3

InChI Key

ZLWIPROGVGJKII-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

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